2,5-Diethoxybenzo[d]oxazole
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Overview
Description
2,5-Diethoxybenzo[d]oxazole is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their wide range of biological activities and applications in medicinal chemistry The structure of this compound consists of a benzene ring fused with an oxazole ring, with ethoxy groups attached at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diethoxybenzo[d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of ortho-phenylenediamine with ethyl chloroformate, followed by cyclization in the presence of a base. Another approach involves the use of 2-aminophenol and diethyl carbonate under reflux conditions to form the desired benzoxazole derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and efficient catalytic systems to enhance yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diethoxybenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups .
Scientific Research Applications
2,5-Diethoxybenzo[d]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,5-Diethoxybenzo[d]oxazole exerts its effects varies depending on the application. In antimicrobial activity, it disrupts the cell membrane integrity of bacteria and fungi. In anticancer applications, it induces apoptosis in cancer cells by interacting with specific molecular targets and pathways, such as the inhibition of topoisomerase enzymes .
Comparison with Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Comparison: 2,5-Diethoxybenzo[d]oxazole is unique due to the presence of ethoxy groups at both the 2 and 5 positions, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and electronic properties, making it suitable for specific applications where other benzoxazole derivatives may not be as effective .
Properties
Molecular Formula |
C11H13NO3 |
---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2,5-diethoxy-1,3-benzoxazole |
InChI |
InChI=1S/C11H13NO3/c1-3-13-8-5-6-10-9(7-8)12-11(15-10)14-4-2/h5-7H,3-4H2,1-2H3 |
InChI Key |
UXDLZJHZQHQEAK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)OC(=N2)OCC |
Origin of Product |
United States |
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